Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate
Overview
Description
Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves the use of cyclic or acyclic precursors, with the reaction conditions reported in the literature . For instance, a compound with a similar structure, ethyl 2-amino-4-methylthiazole-5-carboxylate, was synthesized and characterized using mass spectra, 1H NMR, 13C NMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, have been reported . The yield was 50%, the melting point was 196–198 °C, and the Rf value was 0.61 (petroleum ether: ethyl acetate, 1:3) .Scientific Research Applications
Thiazole-aminopiperidine Hybrids as Tuberculosis Inhibitors
Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate analogues have been studied for their potential as inhibitors against Mycobacterium tuberculosis. Specifically, some compounds in this category showed promising activity in inhibiting Mycobacterium smegmatis GyrB ATPase and DNA gyrase in Mycobacterium tuberculosis, along with having minimal cytotoxicity (Jeankumar et al., 2013).
Synthesis and Transformation in Chemical Studies
These compounds have been a focus in chemical synthesis studies, where transformations into various derivatives have been explored. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a related compound, has been transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates (Albreht et al., 2009).
Antimicrobial and Biological Properties
These thiazole derivatives have also been evaluated for their biological properties. Some compounds have shown good antibacterial and antifungal activities. For instance, certain derivatives demonstrated effectiveness against bacterial strains such as E. coli and fungal strains like Candida albicans (Desai et al., 2019).
Anticancer Potential
A new series of thiazole compounds, including ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate derivatives, have been synthesized and tested for their anticancer activity. One study found significant activity against breast cancer cells MCF7, suggesting potential in cancer treatment (Sonar et al., 2020).
properties
IUPAC Name |
ethyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-2-15-9(14)7-8(11)12-10(16-7)13-5-3-4-6-13/h2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIDGMHBHQROBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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